(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is a chemical compound with the molecular formula C12H23NS. It contains a total of 37 atoms, including 23 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . The compound features a spiro structure, which is characterized by a unique arrangement of atoms forming a non-linear, three-dimensional shape .
Vorbereitungsmethoden
The preparation of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves several synthetic routes. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired spiro structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated reactors, and advanced purification techniques to produce the compound efficiently and cost-effectively .
Analyse Chemischer Reaktionen
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying stereochemistry and conformational analysis .
In biology and medicine, the compound may be investigated for its potential therapeutic properties.
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a versatile compound for various industrial applications .
Wirkmechanismus
The mechanism of action of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol can be compared with other similar spiro compounds, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds share similar structural features but differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the methanethiol group, which imparts distinct chemical and biological properties .
Conclusion
(2-Isopropyl-2-azaspiro[44]nonan-7-yl)methanethiol is a versatile compound with a unique spiro structure Its preparation methods, chemical reactions, and scientific research applications make it a valuable compound in various fields
Eigenschaften
Molekularformel |
C12H23NS |
---|---|
Molekulargewicht |
213.38 g/mol |
IUPAC-Name |
(2-propan-2-yl-2-azaspiro[4.4]nonan-8-yl)methanethiol |
InChI |
InChI=1S/C12H23NS/c1-10(2)13-6-5-12(9-13)4-3-11(7-12)8-14/h10-11,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
WVPFFXJXIDFGCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2(C1)CCC(C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.